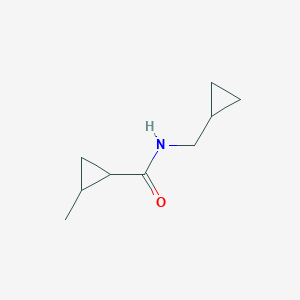![molecular formula C12H16N2O B7493251 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a derivative of amphetamine, and it has been shown to have stimulant properties.
作用機序
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and arousal. 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects:
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide has been shown to increase energy, focus, and alertness. It can also cause increased heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants, such as amphetamines and cocaine. 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide has also been shown to have potential neuroprotective effects, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has well-defined chemical properties. 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide is also relatively stable, which makes it useful for long-term experiments. However, 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide has several limitations as well. It is a controlled substance in many countries, which can make it difficult to obtain. 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide also has potential health risks, such as increased heart rate and blood pressure, which must be taken into account when designing experiments.
将来の方向性
There are several future directions for research on 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide. One area of interest is the potential use of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide as a treatment for neurological disorders, such as ADHD. Further research is needed to fully understand the mechanism of action of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide and its potential therapeutic effects. Another area of interest is the use of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide as a performance-enhancing drug. More research is needed to determine the safety and efficacy of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide for this purpose. Finally, there is potential for the development of new compounds based on 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide that may have improved therapeutic properties.
合成法
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide can be synthesized through the reaction of 2-aminoacetophenone with methylamine and formaldehyde. The resulting compound can be purified through recrystallization. The synthesis of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide has been used in scientific research to investigate its potential as a stimulant and as a treatment for neurological disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which may have implications for the treatment of attention deficit hyperactivity disorder (ADHD) and other conditions. 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide has also been studied for its potential as a performance-enhancing drug, as it has been shown to increase energy and focus.
特性
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(8-12(13)15)11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDSARJIMWCDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)






![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

